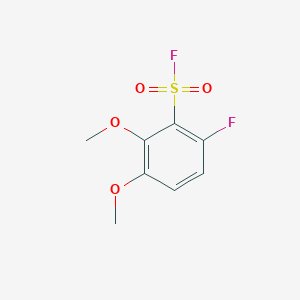
6-Fluoro-2,3-dimethoxybenzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-2,3-dimethoxybenzenesulfonyl fluoride is a chemical compound with the molecular formula C8H8F2O4S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry . This compound is characterized by the presence of a fluorine atom, two methoxy groups, and a sulfonyl fluoride group attached to a benzene ring.
Métodos De Preparación
The synthesis of 6-Fluoro-2,3-dimethoxybenzenesulfonyl fluoride typically involves the reaction of 6-fluoro-2,3-dimethoxybenzene with a sulfonyl fluoride reagent under specific conditions . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to achieve the desired purity and yield.
Análisis De Reacciones Químicas
6-Fluoro-2,3-dimethoxybenzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinic acid derivatives.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed in the presence of water or aqueous base to form sulfonic acid.
Common reagents and conditions used in these reactions include strong nucleophiles, oxidizing agents, reducing agents, and acidic or basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-Fluoro-2,3-dimethoxybenzenesulfonyl fluoride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Fluoro-2,3-dimethoxybenzenesulfonyl fluoride involves its ability to react with nucleophilic sites in biological molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, such as amino acids in proteins, leading to the formation of covalent bonds. This reactivity makes it a useful tool for studying enzyme mechanisms and protein function.
Comparación Con Compuestos Similares
6-Fluoro-2,3-dimethoxybenzenesulfonyl fluoride can be compared with other similar compounds, such as:
6-Fluoro-2,3-dimethoxybenzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
6-Fluoro-2,3-dimethoxybenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl fluoride group.
6-Fluoro-2,3-dimethoxybenzenesulfinic acid: Similar structure but with a sulfinic acid group instead of a sulfonyl fluoride group.
The uniqueness of this compound lies in its sulfonyl fluoride group, which imparts distinct reactivity and stability compared to other similar compounds.
Propiedades
IUPAC Name |
6-fluoro-2,3-dimethoxybenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O4S/c1-13-6-4-3-5(9)8(7(6)14-2)15(10,11)12/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBOWMQUXDOKCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)S(=O)(=O)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
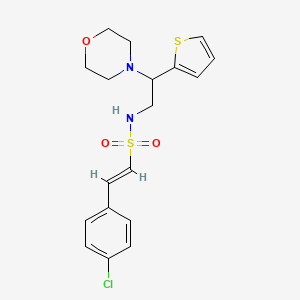
![N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2391664.png)
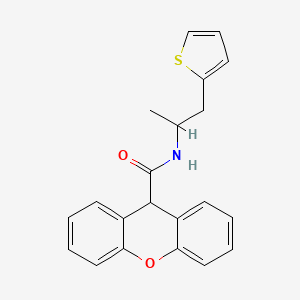

![1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2391668.png)


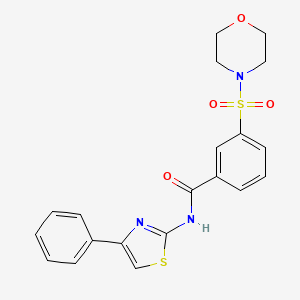

![6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2391682.png)
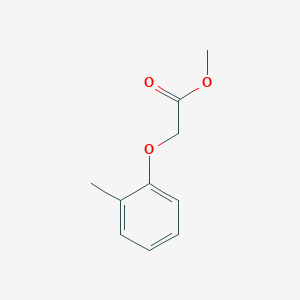
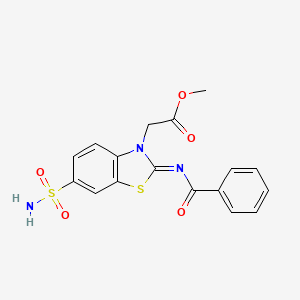

![9-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2391686.png)
